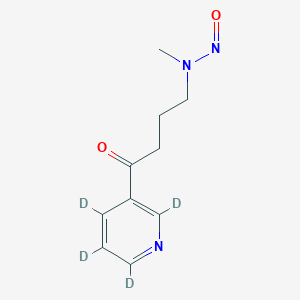

(2R)-1,1-二甲氧基丙烷-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

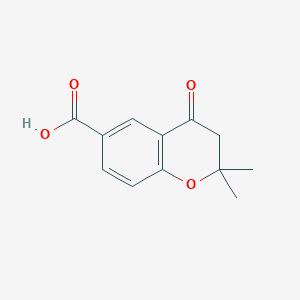

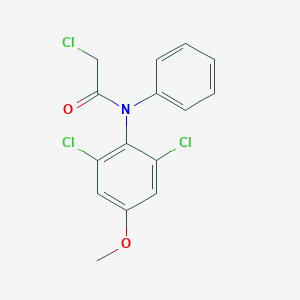

"(2R)-1,1-dimethoxypropan-2-amine" is a chemical compound involved in various synthetic processes and chemical studies. Its structure and properties make it a subject of interest for the synthesis of other complex molecules and in understanding its interactions and transformations in chemical reactions.

Synthesis Analysis

The asymmetric synthesis of related compounds such as (2S)- and (2R)-amino-3,3-dimethoxypropanoic acid shows the versatility of dimethoxypropane derivatives in synthesis. These compounds were synthesized with high overall yield, demonstrating the efficiency of methods involving chiral auxiliary or enolate quenching strategies (Demong & Williams, 2002).

Molecular Structure Analysis

The molecular structure of compounds related to "(2R)-1,1-dimethoxypropan-2-amine" has been extensively analyzed using various spectroscopic techniques. Studies involving Density Functional Theory (DFT) and X-ray crystallography have provided insights into the bond lengths, angles, and overall molecular conformation, which are crucial for understanding the chemical behavior of these molecules (Fatima et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of dimethoxypropane derivatives involves a range of reactions, including condensation and coupling reactions. These reactions are fundamental in synthesizing various complex molecules, demonstrating the compounds' role as intermediates in organic synthesis. The reactivity patterns also highlight the influence of the dimethoxy groups on the overall reaction pathways (Yadav et al., 2007).

科学研究应用

合成与化学反应

(2R)-1,1-二甲氧基丙烷-2-胺,又称 2,2-DMP,在化学合成中表现出多功能性。在温和条件下,它与芳基胺平滑偶联,在使用三氟甲磺酸铋作为催化剂的情况下,以高收率生成 1,2-二氢喹啉。有趣的是,当与邻苯二胺反应时,它形成 1,5-苯并二氮杂卓,表明其在合成一系列化学结构方面的潜力 (Yadav 等,2007)。此外,它的不对称合成开启了创造特定异构体的氨基-3,3-二甲氧基丙酸的大门,展示了其在精确化学构建中的效用 (Demong & Williams, 2002)。

在催化和化学组装中的作用

该化合物还在催化和化学组装中发挥作用。它与伯胺和仲胺的相互作用导致稳定的转氨基化产物,并已用作芳基氯化物的 Buchwald-Hartwig 胺化反应中的催化剂,有助于形成复杂的有机化合物 (Esposito 等,2008)。芳香胺膦酸酯衍生物的形成进一步证明了其在通过立体选择性反应创建新化合物中的作用,突出了其在合成化学中的重要性 (Maghsoodlou 等,2009)。

金属结合和大环结构

该化合物还在形成具有独特结构的大环配合物中发挥作用。它与带有末端胺和羧酸基团的线性内羟肟酸配体形成前配合物的能力促进了原位闭环反应。该功能在金属离子结合应用中至关重要,尤其是在环境和医学领域,说明了其在复杂分子结构中的重要性 (Brown & Codd, 2020)。

属性

IUPAC Name |

(2R)-1,1-dimethoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOKAVHTSXSLNB-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-1,1-dimethoxypropan-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

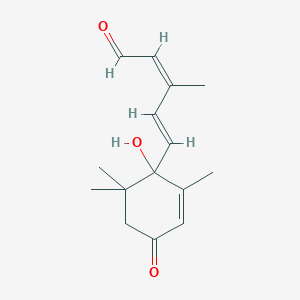

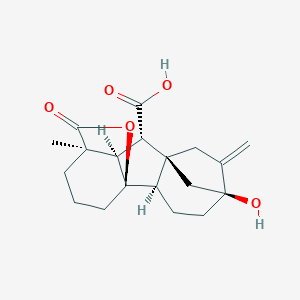

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B42615.png)

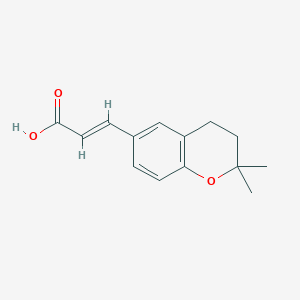

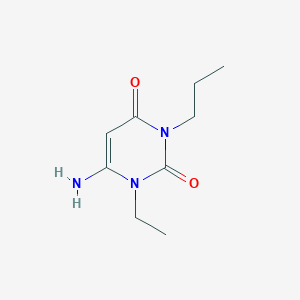

![N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine](/img/structure/B42629.png)